1-Phenyl-3,6-diazahomoadamantan-9-spiro-2-oxirane
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Overview
Description
1-Phenyl-3,6-diazahomoadamantan-9-spiro-2-oxirane is a complex organic compound belonging to the class of heteroadamantanes These compounds are characterized by their unique cage-like structure, which imparts significant stability and interesting chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3,6-diazahomoadamantan-9-spiro-2-oxirane typically involves multiple steps. One common method involves the condensation of 1-phenylsulfanylpropan-2-one with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane to form 1-phenylsulfanyl-3,6-diazahomoadamantan-9-one . This intermediate is then reduced to 1-phenylsulfanyl-3,6-diazahomoadamantane, followed by desulfurization over Raney nickel to obtain 3,6-diazahomoadamantane . The final step involves the formation of the spiro-oxirane ring, which can be achieved through the reaction of the diazahomoadamantane derivative with an appropriate epoxidizing agent.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3,6-diazahomoadamantan-9-spiro-2-oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.
Substitution: The phenyl group and the diazahomoadamantane core can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Phenyl-3,6-diazahomoadamantan-9-spiro-2-oxirane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and unique structure.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Phenyl-3,6-diazahomoadamantan-9-spiro-2-oxirane involves its interaction with specific molecular targets. The spiro-oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes. The diazahomoadamantane core provides stability and facilitates the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3,6-diazahomoadamantane: Lacks the spiro-oxirane ring but shares the diazahomoadamantane core.
1-p-Nitrophenyl-3,6-diazahomoadamantane:
1-p-Aminophenyl-3,6-diazahomoadamantane: Features an amino group on the phenyl ring, providing different chemical properties and biological activities.
Uniqueness
1-Phenyl-3,6-diazahomoadamantan-9-spiro-2-oxirane is unique due to the presence of the spiro-oxirane ring, which imparts additional reactivity and potential for diverse applications. Its stability, combined with the reactivity of the oxirane ring, makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-phenylspiro[3,6-diazatricyclo[4.3.1.13,8]undecane-9,2'-oxirane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-2-4-13(5-3-1)15-10-17-6-7-18(11-15)9-14(8-17)16(15)12-19-16/h1-5,14H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGUVIDWOCPAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3CN1CC(C2)(C34CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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